molecular formula C13H18ClNO B1392456 Spiro[chroman-2,4'-piperidine] hydrochloride CAS No. 400729-14-8

Spiro[chroman-2,4'-piperidine] hydrochloride

Cat. No. B1392456
M. Wt: 239.74 g/mol
InChI Key: WQLZATQJGJRBEJ-UHFFFAOYSA-N
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Description

Spiro[chroman-2,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C13H18ClNO . It has a molecular weight of 239.74 g/mol . The compound is also known by several other names, including 3,4-dihydrospiro[chromene-2,4’-piperidine] hydrochloride and spiro[3,4-dihydrochromene-2,4’-piperidine] hydrochloride .


Synthesis Analysis

A series of novel spiro[chromane-2,4’-piperidin]-4(3H)-one derivatives were designed and synthesized . The structures of these synthetic derivatives were confirmed by analytical methods such as 1H-NMR, 13C-NMR, and mass spectrometry .


Molecular Structure Analysis

The IUPAC name for Spiro[chroman-2,4’-piperidine] hydrochloride is spiro[3,4-dihydrochromene-2,4’-piperidine] hydrochloride . The InChI string and the Canonical SMILES for the compound are also available .


Physical And Chemical Properties Analysis

Spiro[chroman-2,4’-piperidine] hydrochloride has a molecular weight of 239.74 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are 239.1076919 g/mol . The topological polar surface area of the compound is 21.3 Ų .

Scientific Research Applications

  • Organic and Medicinal Chemistry

    • Spirocyclic oxindoles, which include spiro[chroman-2,4’-piperidine] structures, are significant in organic and medicinal chemistry .
    • They are used as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .
    • The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in these fields .
  • Drug Discovery

    • Spiroindole and spirooxindole scaffolds, which can include spiro[chroman-2,4’-piperidine] structures, are very important in drug design processes .
    • They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
    • Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .
  • Pharmaceuticals and Biochemicals

    • Spiro[chroman-2,4’-piperidine]-4(3H)-one has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .
    • It has been incorporated in a wide variety of pharmaceuticals, bio-chemicals, and even in the generation of hits as well as lead molecules .
    • Compounds with this backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor .
  • Synthetic Chemistry

    • The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .
    • This review analyses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .
    • It highlights the importance of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .
  • Drug Discovery and Development

    • Spiro[chroman-2,4’-piperidine]-4(3H)-one compounds have been utilized by medicinal chemists and pharmacologists to yield therapeutically effective biologicals .
    • They have been incorporated in a wide variety of pharmaceuticals and biochemicals, and even in the generation of hits as well as lead molecules .
    • Compounds with this backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor .
  • Natural Products Chemistry

    • Chromanone-based spiro compounds have garnered a great deal of attention in recent years due to their presence in biologically active naturally derived compounds .
    • These include vitamins, alkaloids, hormones, antibiotics, glycosides, and several other products .
    • Over the past few years, significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .

Future Directions

The synthetic derivatives of spiro[chromane-2,4’-piperidin]-4(3H)-one were evaluated for their anti-tuberculosis (anti-TB) activity . This suggests potential future directions in the development of new biologically active substances containing a spiro[chromane-2,4’-piperidine]-4(3H)-one pharmacophore .

properties

IUPAC Name

spiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-2-4-12-11(3-1)5-6-13(15-12)7-9-14-10-8-13;/h1-4,14H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLZATQJGJRBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[chroman-2,4'-piperidine] hydrochloride

CAS RN

400729-14-8
Record name 3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[chroman-2,4'-piperidine] hydrochloride
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